2,1-Benzisothiazole-6-methanol
Overview
Description
2,1-Benzisothiazole-6-methanol is a heterocyclic organic compound that belongs to the benzisothiazole family. This compound is characterized by a benzene ring fused to an isothiazole ring, with a methanol group attached at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisothiazole-6-methanol typically involves the cyclization of suitable precursors. One common method includes the reaction of 2-aminothiophenol with formaldehyde under acidic conditions, followed by oxidation to yield the desired product. Another approach involves the thionation of 2-aminoisophthalic esters, which can be further modified to introduce the methanol group .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve multiple steps, including purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,1-Benzisothiazole-6-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzisothiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields benzisothiazole-6-carboxylic acid, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,1-Benzisothiazole-6-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer activity, leading to investigations into its use in cancer therapy.
Industry: It is used in the production of dyes, pigments, and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2,1-Benzisothiazole-6-methanol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with DNA replication. These actions are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of essential cellular processes .
Comparison with Similar Compounds
Benzisothiazolinone: Another benzisothiazole derivative with antimicrobial properties.
Benzoxazole: A structurally similar compound with applications in pharmaceuticals and materials science.
Benzimidazole: Known for its antifungal and anticancer activities
Uniqueness: 2,1-Benzisothiazole-6-methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methanol group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2,1-benzothiazol-6-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-4-6-1-2-7-5-11-9-8(7)3-6/h1-3,5,10H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFRBAQLZMPYDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C=C1CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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